molecular formula C23H30N2O6 B4004137 1-Benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid

1-Benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4004137
M. Wt: 430.5 g/mol
InChI Key: PHZFCOJDALWXFC-UHFFFAOYSA-N
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Description

1-Benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid is a complex organic compound with a variety of applications in scientific research and industry. This compound features a piperazine ring substituted with a benzyl group and a phenoxyethoxyethyl chain, and it is often used in its oxalic acid salt form. The presence of multiple functional groups, including aromatic rings and ether linkages, makes this compound versatile in chemical reactions and applications.

Scientific Research Applications

1-Benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies of enzyme interactions and as a ligand in receptor binding assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

The synthesis of 1-Benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Substitution Reactions: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Ether Formation: The phenoxyethoxyethyl chain is attached through etherification reactions, involving phenol derivatives and ethylene oxide.

    Oxalic Acid Salt Formation: The final step involves the reaction of the synthesized piperazine derivative with oxalic acid to form the oxalate salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

    Reduction: The compound can be reduced using hydrogenation reactions, particularly targeting the benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages and the piperazine nitrogen atoms.

    Common Reagents and Conditions: Typical reagents include nitric acid for nitration, hydrogen gas with palladium catalysts for reduction, and alkyl halides for substitution reactions.

    Major Products: These reactions yield a variety of products, including nitro derivatives, halogenated compounds, and substituted piperazines.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways. For example, the piperazine ring can interact with neurotransmitter receptors, while the benzyl and phenoxyethoxyethyl groups enhance binding affinity and specificity.

Comparison with Similar Compounds

1-Benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid can be compared to similar compounds such as:

    1-Benzylpiperazine: Lacks the phenoxyethoxyethyl chain, resulting in different chemical properties and applications.

    4-Phenylpiperazine: Contains a phenyl group instead of a benzyl group, affecting its reactivity and biological activity.

    1-Benzyl-4-[2-(2-methoxyethoxy)ethyl]piperazine: Similar structure but with a methoxy group, leading to variations in chemical behavior and applications.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s properties and uses.

Properties

IUPAC Name

1-benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.C2H2O4/c1-3-7-20(8-4-1)19-23-13-11-22(12-14-23)15-16-24-17-18-25-21-9-5-2-6-10-21;3-1(4)2(5)6/h1-10H,11-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZFCOJDALWXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOC2=CC=CC=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid
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